molecular formula C12H8FNO4S B2870365 3-(4-Fluorosulfonyloxybenzoyl)pyridine CAS No. 2411289-94-4

3-(4-Fluorosulfonyloxybenzoyl)pyridine

Cat. No.: B2870365
CAS No.: 2411289-94-4
M. Wt: 281.26
InChI Key: CKBMTKSHGYHOHG-UHFFFAOYSA-N
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Description

3-(4-Fluorosulfonyloxybenzoyl)pyridine is a chemical compound with the molecular formula C12H8FNO4S and a molecular weight of 281.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another approach involves the use of the Umemoto reaction, which introduces fluorine atoms into aromatic rings .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for high yield and purity. For example, the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorosulfonyloxybenzoyl)pyridine can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

3-(4-Fluorosulfonyloxybenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of advanced materials, such as proton-conducting polymers for fuel cells.

Mechanism of Action

The mechanism of action of 3-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, forming covalent bonds through sulfur (VI) fluoride exchange (SuFEx) chemistry . This interaction can inhibit the activity of certain enzymes or alter protein function, making it useful in biochemical research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorosulfonyloxybenzoic acid: A related compound with similar functional groups.

    3,4-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.

Uniqueness

3-(4-Fluorosulfonyloxybenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with proteins through SuFEx chemistry sets it apart from other fluorinated pyridines .

Properties

IUPAC Name

3-(4-fluorosulfonyloxybenzoyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4S/c13-19(16,17)18-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBMTKSHGYHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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